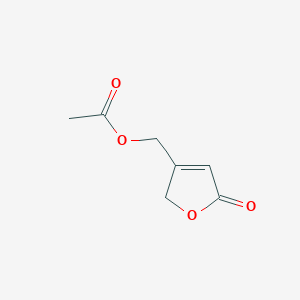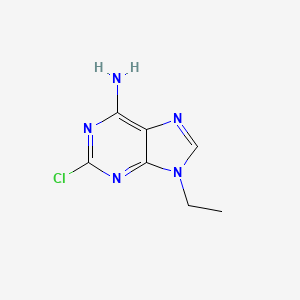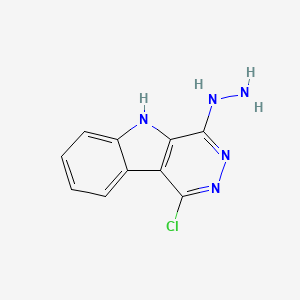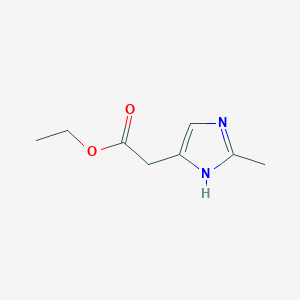
4-(Acetoxymethyl)-2(5H)-furanone
Übersicht
Beschreibung
The term ‘AM’ in “4-(Acetoxymethyl)-2(5H)-furanone” represents an acetoxymethyl group. AM esters are primarily used for the modification of negatively charged carboxylate compounds .
Synthesis Analysis
AM esters are used for the modification of negatively charged carboxylate compounds. They mask the negatively charged carboxylic groups and produce uncharged hydrophobic indicators or chelators. The resulting cell-permeable AM derivatives can be passively loaded into live cells for analysis .Chemical Reactions Analysis
AM esters, once inside the cell, are hydrolyzed by nonspecific intracellular esterases. This removal of the AM groups results in strongly fluorescent indicators or chelators that are well-retained within the cytoplasm .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
4-(Acetoxymethyl)-2(5H)-furanone is a versatile chemical intermediate used in the production of various compounds. Mliki and Trabelsi (2016) discuss its use in efficiently producing unsaturated (+) muscarine, microbial metabolites, (+) trans-burseran, (−) isostegane, (+) steganacin, (−) verrucarinolactone, and analogues of prostacyclin and chrysanthemic acid through oxidation processes (Mliki & Trabelsi, 2016).
Pharmaceutical Applications
In pharmaceutical research, Lee (1998) highlights the synthesis of bioisosteres of ultrapotent protein kinase C (PKC) ligands using 5-(acetoxymethyl)-5-(hydroxymethyl)-3-alkylidene tetrahydro-2-furanone. These compounds have shown potential in binding affinity studies for PKC-α, indicating their relevance in drug design (Lee, 1998).
Food and Flavor Industry
This compound and its derivatives also find applications in the food and flavor industry. Slaughter (2007) describes their occurrence in cooked foodstuffs as flavor compounds. These furanones are produced primarily through Maillard reactions during heating and contribute significantly to the flavors of various fruits and processed foods (Slaughter, 2007).
Environmental and Biological Functions
Furanones, including this compound, have been identified as playing roles in environmental and biological systems. Their function as inter-organism signal molecules in various systems, including as a male pheromone in cockroaches and in preventing bacterial colonization in red seaweed, has been noted. Additionally, some furanones exhibit mutagenic and anti-carcinogenic activities, contributing to their significance in environmental and health studies (Slaughter, 2007).
Catalytic Transformations
In the field of green chemistry, Lan et al. (2014) demonstrate the catalytic transformation of biomass-based compounds to value-added chemicals like maleic anhydride and 5-acetoxyl-2(5H)-furanone. These transformations showcase the potential of this compound derivatives in sustainable chemical processes (Lan, Chen, Lin, & Yin, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5-oxo-2H-furan-3-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)10-3-6-2-7(9)11-4-6/h2H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEOMCXBXWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001832 | |
| Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81189-55-1 | |
| Record name | 2(5H)-Furanone, 4-((acetyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081189551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one](/img/structure/B3358511.png)




![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)


![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)
![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)
